![molecular formula C14H18ClNO4S B2612670 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide CAS No. 2097866-99-2](/img/structure/B2612670.png)
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide
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Description
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide is a chemical compound with potential applications in scientific research. It is also known by its chemical formula C14H18ClNO4S. This compound is of interest to researchers due to its unique properties and potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization of Sulfonamide Compounds
- A study by Mohsein, Majeed, and Al-Ameerhelal (2019) describes the synthesis of new heterocyclic compounds containing a sulfonamide moiety, starting from 3-hydroxy-4-aminobenzene sulfonamide. This work provides a basis for the development of compounds with potential biological activities (Mohsein, Majeed, & Al-Ameerhelal, 2019).
Antitumor and Antiproliferative Properties
- Owa et al. (2002) explored the antitumor properties of sulfonamide-focused libraries, including compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, highlighting their potential as cell cycle inhibitors and antiproliferative agents against various cancer cell lines (Owa et al., 2002).
Design and Biological Activity
- Konovalova et al. (2021) reported on the synthesis and biological activity of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives, evaluating their activity against various bacteria and fungi. This study demonstrates the antimicrobial potential of these compounds (Konovalova et al., 2021).
Environmental Degradation
- Ricken et al. (2013) investigated the degradation of sulfonamide antibiotics by Microbacterium sp., revealing an unusual pathway initiated by ipso-hydroxylation. This work contributes to understanding how sulfonamides can be eliminated from the environment, mitigating the risk of antibiotic resistance propagation (Ricken et al., 2013).
Molecular Structure Analysis
- Petrov et al. (2008) conducted a study on the molecular structure and conformations of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide, offering insights into their structural properties using gas electron diffraction and quantum chemical methods. This research aids in understanding the fundamental properties of sulfonamide derivatives (Petrov et al., 2008).
properties
IUPAC Name |
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-20-13-6-5-11(9-12(13)15)21(18,19)16-10-14(17)7-3-2-4-8-14/h3,5-7,9,16-17H,2,4,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOFNZPEEJNLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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